

3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1273294

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An In-depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Core Chemical Properties and Data

This guide provides a detailed overview of the chemical properties, synthesis, and safety information for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate.^[1]

Chemical Identifiers

A summary of the key identifiers for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is provided below.

Identifier	Value	Reference
CAS Number	387350-39-2	[2] [3] [4]
Molecular Formula	C7H7F3N2	[2] [4]
IUPAC Name	[6-(trifluoromethyl)-3-pyridinyl]methanamine	[2]
InChI	1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2	[2] [3]
InChIKey	XPXVAYGVYBQKDE-UHFFFAOYSA-N	[2] [3]
Canonical SMILES	<chem>C1=NC(C(F)(F)F)=CC=C1CN</chem>	[2]
Synonyms	5-(Aminomethyl)-2-(trifluoromethyl)pyridine, (6-(Trifluoromethyl)pyridin-3-yl)methanamine	[2] [4]

Physicochemical Properties

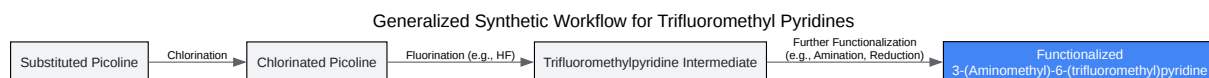
The known physical and chemical properties of the compound are detailed in the following table. Note that some values are predicted based on computational models.

Property	Value	Reference
Molecular Weight	176.14 g/mol	[2][4]
Physical Form	White or Colorless to Yellow Solid or Liquid	[3]
Boiling Point	62-64 °C at 0.5 mm Hg	[2][5]
Density	1.293 ± 0.06 g/cm ³ (Predicted)	[2][5]
pKa	7.85 ± 0.29 (Predicted)	[2][5]
Storage Temperature	2-8 °C, under inert atmosphere, keep in dark place	[2][3]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine** are not readily available in the provided search results, a general synthetic strategy can be inferred from the synthesis of related trifluoromethylpyridine derivatives. The synthesis of these compounds often starts from a substituted picoline which undergoes chlorination and subsequent fluorination.[1] The introduction of the aminomethyl group can be achieved through various standard organic chemistry transformations.

A generalized workflow for the synthesis of substituted trifluoromethyl pyridines is outlined below. This process highlights the key transformations typically involved.



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Caption: Generalized synthetic pathway for trifluoromethyl pyridine derivatives.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **3-(Aminomethyl)-6-(trifluoromethyl)pyridine**. While a full dataset for the target compound is not available, typical spectral characteristics for related structures are discussed.

- ¹H NMR: In proton NMR spectra of similar pyridine compounds, signals for the pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The aminomethyl protons (-CH₂NH₂) would likely be observed as a singlet or a multiplet further upfield.[\[6\]](#)[\[7\]](#)
- ¹³C NMR: The carbon spectrum would show distinct signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, and the aminomethyl carbon.
- IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[\[8\]](#)[\[9\]](#)
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (176.14 g/mol). Fragmentation patterns would likely involve the loss of the aminomethyl group or parts of the pyridine ring.

Safety and Handling

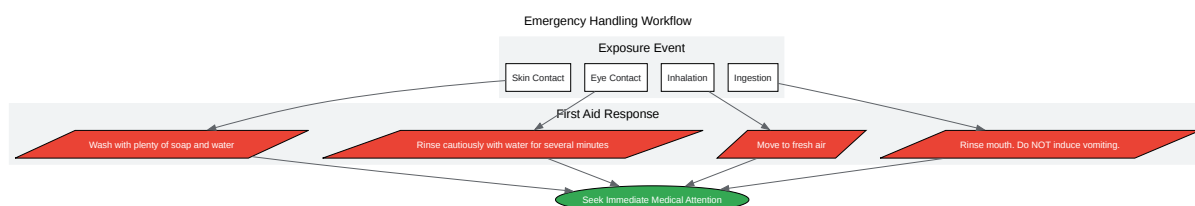
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is classified as a hazardous substance and requires careful handling.[\[2\]](#)[\[3\]](#)

GHS Hazard Information

Hazard	Code	Description	Reference
Pictogram	GHS05	Corrosion	[2] [3]
Signal Word	Danger		[2] [3]
Hazard Statements	H314	Causes severe skin burns and eye damage	[2] [3]
H318	Causes serious eye damage		[2]
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection	[2] [3]
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting		[2] [3]
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing		[2] [3]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing		[2] [3]

Handling and First Aid Protocol

The following workflow illustrates the recommended procedure for handling an exposure event based on the compound's safety data.



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Caption: First aid procedures for exposure to the compound.

Applications in Research and Development

Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and agrochemical development.[1] The trifluoromethyl group often improves a molecule's metabolic stability and membrane permeability. Compounds containing the **3-(aminomethyl)-6-(trifluoromethyl)pyridine** scaffold have been investigated as inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The primary amine provides a reactive handle for further chemical modification, allowing for its incorporation into a wide range of larger, more complex molecules.

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- To cite this document: BenchChem. [3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273294#3-aminomethyl-6-trifluoromethyl-pyridine-chemical-properties]

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